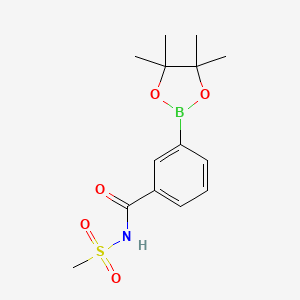

N-methanesulfonyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

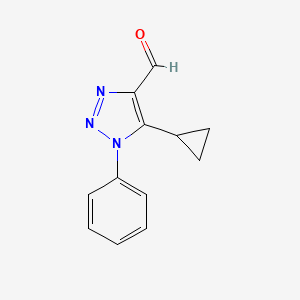

“N-methanesulfonyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is an organic compound with borate and sulfonamide groups . It has a molecular weight of 261.13 . The compound is often used in the field of medicine and chemical intermediates .

Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions . It’s also noted that the compound can be acquired through two substitution reactions .Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction . The structure can be further modified to exploit the derivation of the indazole structure type .科学的研究の応用

Catalyst and Reactant in Organic Synthesis

N-methanesulfonyl derivatives, closely related to N-methanesulfonyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, have been widely used in organic synthesis. For instance, ferrous methanesulfonate is an efficient and recyclable catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions, highlighting the utility of methanesulfonate derivatives in facilitating reactions under mild conditions (Wang et al., 2011). Additionally, methanesulfonic acid has proven to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, showcasing the versatility of methanesulfonate compounds in synthesizing heterocyclic compounds (Kumar et al., 2008).

Role in Polymerization

N-(methanesulfonyl)azetidine derivatives have been found to polymerize via ring-opening at elevated temperatures, forming polymers with sulfonyl groups incorporated into the polymer backbone. This process demonstrates the potential of methanesulfonyl compounds in polymer chemistry, particularly for creating materials with unique properties (Reisman et al., 2020).

Labeling Reagents in Radiotracer Synthesis

Methanesulfonyl precursors have been utilized in the synthesis of fluorothiols, a new generation of peptide labeling reagents. This application is crucial for developing tracers for positron emission tomography (PET), an important technique in medical imaging that helps in the diagnosis and monitoring of diseases (Glaser et al., 2004).

Microbial Metabolism

Methanesulfonic acid, closely related to the compound of interest, is a key intermediate in the biogeochemical cycling of sulfur. It is used by diverse aerobic bacteria as a sulfur source for growth, highlighting its importance in environmental science and microbial metabolism studies (Kelly & Murrell, 1999).

Safety And Hazards

特性

IUPAC Name |

N-methylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5S/c1-13(2)14(3,4)21-15(20-13)11-8-6-7-10(9-11)12(17)16-22(5,18)19/h6-9H,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCGZBIUJZXANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methanesulfonyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one](/img/structure/B2831956.png)

![3-Chloropyrido[2,3-b]pyrazin-6-amine](/img/structure/B2831965.png)

![methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2831966.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2831973.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride](/img/structure/B2831976.png)